4-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-6-(1-pyrrolidinyl)pyrimidine
Description
This pyrimidine derivative (CAS: 306980-69-8) features a 4-chlorophenylsulfanyl methyl group at position 4, a phenyl group at position 2, and a pyrrolidinyl substituent at position 6 (Fig. 1). Its molecular formula is C₂₁H₂₀ClN₃OS, with a molecular weight of 397.92 g/mol .
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3S/c22-17-8-10-19(11-9-17)26-15-18-14-20(25-12-4-5-13-25)24-21(23-18)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGWUZAGGHPTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-6-(1-pyrrolidinyl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl mercaptan with a pyrimidine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-6-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Recent studies have indicated that this compound exhibits a range of biological activities:
- Anticancer Properties : It has shown potential as an inhibitor of key signaling pathways involved in cancer cell proliferation, particularly targeting receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).
Research Findings
A summary of recent research findings regarding the biological activity of this compound is presented below:
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
These studies indicate that modifications to the pyrimidine structure can significantly enhance biological activity.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Lung Cancer : A study demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in non-small cell lung cancer (NSCLC) models.
- Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.
Therapeutic Applications
The potential therapeutic applications of 4-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-6-(1-pyrrolidinyl)pyrimidine include:
- Cancer Treatment : Particularly useful in targeting solid tumors due to its ability to inhibit critical growth factor receptors.
- Neurological Disorders : Preliminary studies suggest it may have neuroprotective effects, warranting further exploration in conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-6-(1-pyrrolidinyl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Halogen-Substituted Pyrimidines
Compound 2g (6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol):
- Key Features : Dual halogen substitution (Cl, F) and a hydroxyl group.
- Activity : Exhibits superior anti-inflammatory and analgesic activity compared to diclofenac sodium, attributed to enhanced lipophilicity from halogen atoms .
4-Chloro-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine (CAS: Not specified):
- Key Features : Two chlorine atoms and a sulfanyl-methyl group.
- Molecular Weight : 347.26 g/mol, lighter than the target compound due to the absence of the pyrrolidinyl group .
- Implications : Reduced steric bulk may improve membrane permeability but decrease receptor-binding specificity compared to the target compound.
Sulfur-Containing Pyrimidines
4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile (CAS: 341965-68-2):
- Key Features: Methylsulfanyl and cyano groups.
- Electronic Effects: The cyano group is strongly electron-withdrawing, contrasting with the electron-donating pyrrolidinyl group in the target compound .
- Activity: Not reported, but the cyano group may confer rigidity and alter binding modes in biological targets.
4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine (CAS: 341965-52-4):
Nitrogen-Containing Heterocyclic Analogs
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide):
- Key Features : Pyrrolidinyl group linked via an ethylamine chain.
- Activity: Known σ receptor affinity; the flexible ethylamine chain may improve blood-brain barrier penetration compared to the rigid pyrimidine core of the target compound .
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (CAS: 1316226-00-2):
- Key Features : Piperidinyl and methylsulfonyl groups.
- Solubility : The sulfonyl group increases hydrophilicity, contrasting with the sulfinyl group in the target compound .
- Bioactivity : Piperidine rings often enhance binding to enzymes like kinases, suggesting divergent therapeutic applications compared to the pyrrolidinyl-containing target .
Structural and Functional Analysis Table
Research Implications
- Pyrrolidinyl vs.
- Sulfinyl vs. Sulfanyl : The sulfinyl group increases oxidative stability compared to sulfanyl analogs but may reduce metabolic resistance to reductase enzymes .
- Halogen Effects : Chlorine at the 4-position enhances lipophilicity and bioactivity, as seen in Compound 2g, but may also increase toxicity risks .
Biological Activity
4-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-6-(1-pyrrolidinyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the pyrimidine class, characterized by a pyrimidine ring substituted with various functional groups. The synthesis typically involves the reaction of 4-chlorobenzyl sulfide with appropriate pyrimidine derivatives, often employing methods such as nucleophilic substitution.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial and anticancer properties.
1. Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound has demonstrated efficacy in inhibiting biofilm formation, which is crucial for treating chronic infections .
2. Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cell Line Testing : Various derivatives have been tested against cancer cell lines such as HeLa (cervical cancer) and K562 (leukemia), showing IC50 values ranging from 0.071 μM to 0.164 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation, although detailed mechanisms remain under investigation.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrimidine derivatives, including the target compound, showed that modifications to the chlorophenyl group significantly influenced antimicrobial potency. The study documented:
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| 4a | 0.22 | Excellent |
| 5a | 0.25 | Excellent |
| 7b | 0.30 | Moderate |
This data highlights the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of similar compounds on various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HeLa | 0.126 | Doxorubicin |
| SMMC-7721 | 0.071 | Doxorubicin |
| K562 | 0.164 | Doxorubicin |
These results indicate that certain derivatives possess comparable or superior activity against cancer cells compared to established treatments .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 4-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-6-(1-pyrrolidinyl)pyrimidine with high purity?
- Methodology :
- Use inert conditions (e.g., nitrogen atmosphere) during coupling reactions involving the sulfanyl group to prevent oxidation .
- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification, followed by recrystallization in ethanol or acetonitrile to achieve >98% purity .
- Monitor reaction progress via TLC or HPLC, using UV detection at 254 nm for pyrimidine backbone absorption .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodology :
- Perform and NMR to verify substituent positions (e.g., pyrrolidinyl proton signals at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- Use high-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H] with <2 ppm error) .
- Single-crystal X-ray diffraction (employing SHELX-97) resolves stereochemistry and confirms bond lengths (e.g., C–S bond ≈1.82 Å) .
Q. What safety protocols are essential for handling this compound in vitro?
- Methodology :
- Use fume hoods and gloveboxes to avoid inhalation/contact with sulfanyl intermediates, which may release toxic HS under acidic conditions .
- Follow waste disposal guidelines for halogenated byproducts (e.g., 4-chlorophenyl derivatives) via certified hazardous waste contractors .
Advanced Research Questions
Q. How does the sulfanyl-methyl substituent influence the compound’s electronic properties and binding affinity in target proteins?
- Methodology :
- Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electron density distribution, focusing on sulfur’s lone-pair interactions .
- Compare crystallographic data (e.g., torsion angles of the sulfanyl group) with analogous compounds (e.g., 4-(4-chlorophenyl)-6-methylsulfanylpyrimidine ) to assess steric effects.
Q. What strategies resolve contradictory bioactivity data between in vitro and cellular assays for this compound?
- Methodology :
- Evaluate solubility differences using logP measurements (e.g., shake-flask method) and cellular uptake via LC-MS/MS quantification .
- Test metabolite stability in liver microsomes to identify degradation products (e.g., sulfoxide formation via CYP450 enzymes) .
Q. How can crystallographic refinement improve understanding of this compound’s supramolecular interactions?
- Methodology :
- Refine X-ray data using SHELXL (TWIN/BASF commands for twinned crystals) to resolve disorder in the pyrrolidinyl group .
- Analyze Hirshfeld surfaces (e.g., CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···π contacts between phenyl rings) .
Q. What synthetic routes optimize enantiomeric purity for chiral derivatives of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
